molecular formula C17H26ClN3O4 B1679796 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride CAS No. 152289-59-3

2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride

Cat. No.: B1679796
CAS No.: 152289-59-3
M. Wt: 371.9 g/mol
InChI Key: IJFQPJLVRULPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proxodolol is a β-adrenergic receptor antagonist potentially for the treatment of glaucoma, hypertension and angina.

Properties

CAS No.

152289-59-3

Molecular Formula

C17H26ClN3O4

Molecular Weight

371.9 g/mol

IUPAC Name

1-(tert-butylamino)-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride

InChI

InChI=1S/C17H25N3O4.ClH/c1-12-19-16(24-20-12)11-23-15-8-6-5-7-14(15)22-10-13(21)9-18-17(2,3)4;/h5-8,13,18,21H,9-11H2,1-4H3;1H

InChI Key

IJFQPJLVRULPKP-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)COC2=CC=CC=C2OCC(CNC(C)(C)C)O.Cl

Canonical SMILES

[H+].CC1=NOC(=N1)COC2=CC=CC=C2OCC(CNC(C)(C)C)O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Proxodolol hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride
Reactant of Route 5
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride

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